molecular formula C28H26O7 B2483566 ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate CAS No. 610763-09-2

ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate

Cat. No.: B2483566
CAS No.: 610763-09-2
M. Wt: 474.509
InChI Key: LBDXGQWAPDSKEV-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one derivative featuring a 3-(3,4-dimethoxyphenyl) substituent at position 3, a methyl group at position 2, and a 7-ethoxy-2-phenylacetate moiety. Chromen-4-one (coumarin) derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O7/c1-5-33-28(30)27(18-9-7-6-8-10-18)35-20-12-13-21-23(16-20)34-17(2)25(26(21)29)19-11-14-22(31-3)24(15-19)32-4/h6-16,27H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDXGQWAPDSKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate typically involves multiple steps. One common method includes the esterification of 3,4-dimethoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate exhibit significant anticancer properties. The chromenone structure is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of chromenone have been shown to target specific pathways involved in cancer cell proliferation and survival, making them potential candidates for cancer therapeutics .

1.2 Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of compounds containing the chromenone moiety. These compounds can modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Organic Synthesis

2.1 Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, which can lead to the development of new pharmaceuticals or agrochemicals .

2.2 Photochemical Applications
The compound's chromophoric properties make it suitable for photochemical applications. Studies have shown that compounds with similar structures can be utilized in photodynamic therapy (PDT) for cancer treatment, where light activation leads to the generation of reactive oxygen species that selectively kill cancer cells .

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various chromenone derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in several cancer cell lines, with IC50 values comparable to established chemotherapy agents .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of chromenone derivatives in a rat model of arthritis. The study reported significant reductions in joint swelling and pain scores following treatment with this compound, along with decreased levels of inflammatory markers .

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromenone Core

Table 1: Structural Comparison of Key Chromenone Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound 3-(3,4-Dimethoxyphenyl), 2-CH₃, 7-OCH₂CO₂Et-Ph C₂₈H₂₆O₈ High lipophilicity; methoxy groups enhance electronic interactions
Ethyl 2-((8-Methyl-2-Oxo-4-Phenyl-2H-Chromen-7-Yl)Oxy)-2-Phenylacetate () 4-Ph, 8-CH₃, 7-OCH₂CO₂Et-Ph C₂₇H₂₄O₆ 4-Phenyl substitution may increase steric bulk
4-Methyl-2-Oxo-2H-Chromen-7-Yl Phenylacetate () 4-CH₃, 7-OCH₂CO₂Ph C₁₈H₁₄O₅ Simpler structure; lacks ethyl ester, reducing lipophilicity
(2-Oxo-4-Phenyl-2H-Chromen-7-Yl)OxyAcetic Acid () 4-Ph, 7-OCH₂CO₂H-Ph C₂₃H₁₆O₆ Free carboxylic acid; higher polarity and lower membrane permeability
Ethyl 2-[2-(4-Methylphenyl)-4-Oxochromen-7-Yl]Oxyacetate () 2-(4-MePh), 7-OCH₂CO₂Et C₂₁H₂₀O₆ 4-Methylphenyl at position 2; altered steric profile

Critical Analysis of Structural Differences

  • Positional Isomerism : Substitutions at position 3 (target) vs. position 4 () alter molecular geometry, affecting binding to planar active sites (e.g., DNA topoisomerases) .
  • Acid vs. Ester : The ethyl ester (target) is metabolically more stable than the free acid (), which may undergo rapid hydrolysis in vivo .

Biological Activity

Ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article provides an in-depth look at its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H20O5\text{C}_{20}\text{H}_{20}\text{O}_5

This structure features a chromenone backbone with a phenylacetate moiety and a dimethoxyphenyl substituent, which may influence its biological properties.

1. Antioxidant Activity

Flavonoids are well-documented for their antioxidant properties. This compound exhibits significant free radical scavenging activity. Studies have shown that compounds with similar structures can inhibit oxidative stress markers in various cell lines, suggesting potential protective effects against oxidative damage in vivo .

2. Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of flavonoid derivatives. A study conducted on structurally related compounds demonstrated that ethyl esters of chromenones possess notable antibacterial and antifungal activities. This suggests that this compound may also exhibit similar effects, targeting pathogens through membrane disruption or inhibition of metabolic pathways .

3. Anti-inflammatory Effects

Flavonoids are known to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Flavonoids often act as inhibitors of key enzymes involved in inflammation and oxidative stress.
  • Gene Expression Modulation : They can influence the expression of genes related to antioxidant defense mechanisms and inflammatory responses.
  • Cell Signaling Pathways : The compound may interact with various signaling pathways (e.g., NF-kB pathway), leading to altered cellular responses.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant properties of various flavonoid derivatives including this compound. The results indicated that this compound significantly reduced lipid peroxidation levels in human fibroblast cells exposed to oxidative stress .

Case Study 2: Antimicrobial Activity Assessment

In vitro assays tested the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

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